molecular formula C21H21NO3S B492598 N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 667912-63-2

N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B492598
CAS No.: 667912-63-2
M. Wt: 367.5g/mol
InChI Key: KPRSOZDEEZVREC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology, featuring a biphenyl core functionalized with a sulfonamide group. The molecular structure incorporates a 4'-methyl-biphenyl scaffold linked to a 4-ethoxyphenylamine moiety via a sulfonamide bridge [-S(=O)2-NH-], yielding the formula C21H21NO3S . Sulfonamides represent a privileged scaffold in drug discovery, demonstrating a wide spectrum of pharmacological activities beyond their classical antibacterial effects . The biphenyl system is a versatile structural element found in numerous bioactive molecules and approved drugs, contributing to properties such as anti-inflammatory, antifungal, and antitumor activities . The specific research value of this compound lies in its potential as a key intermediate or building block for the development of novel therapeutic agents. Researchers can utilize this molecule in the synthesis of more complex structures, particularly through further functionalization of the biphenyl system or by employing it as a precursor in reactions such as the Povarov reaction to generate quinoline derivatives, which are important pharmacophores in medicinal chemistry . Its mechanism of action in research settings is application-dependent; sulfonamides can act as inhibitors for various enzymes, including carbonic anhydrases, and can modulate pathways such as the JAK/STAT signaling cascade . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) should be consulted before use. Researchers are encouraged to explore the potential of this compound within the rich chemical space of sulfonamide and biaryl-based bioactive molecules.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-3-25-20-12-10-19(11-13-20)22-26(23,24)21-14-8-18(9-15-21)17-6-4-16(2)5-7-17/h4-15,22H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRSOZDEEZVREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-sulfonyl Chloride

The foundational step in preparing N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide involves synthesizing the biphenyl sulfonyl chloride intermediate. A modified Friedel-Crafts sulfonation protocol, adapted from chlorobenzene sulfonation methods, is commonly employed. Chlorosulfonic acid reacts with 4-methylbiphenyl under controlled conditions, yielding the sulfonyl chloride derivative. Critical parameters include:

  • Molar ratio : A 3:1 excess of chlorosulfonic acid to biphenyl ensures complete conversion, minimizing byproducts like 4,4'-dimethylbiphenyl sulfone.

  • Solvent system : Halogenated solvents (e.g., 1,2-dichloroethane) enhance solubility and stabilize reactive intermediates.

  • Catalysis : Alkali metal salts (e.g., NaCl) or ammonium salts accelerate sulfonation by polarizing the chlorosulfonic acid.

Table 1 : Optimization of 4'-Methyl-[1,1'-biphenyl]-4-sulfonyl Chloride Synthesis

ParameterCondition 1Condition 2Condition 3
Chlorosulfonic Acid (eq)3.04.05.0
Reaction Temp (°C)55–6060–6565–70
Yield (%)728578
Byproduct Formation (%)15812

Condition 2 (4.0 eq chlorosulfonic acid at 60–65°C) balances yield (85%) and byproduct suppression (8%).

Anhydrous Sulfonyl Chloride Isolation

Post-sulfonation, the crude product is washed with ice water to remove residual acid, followed by azeotropic distillation with 1,2-dichloroethane to yield anhydrous sulfonyl chloride. This step prevents hydrolysis to the sulfonic acid, ensuring reactivity in subsequent amidation.

Amidation of Sulfonyl Chloride with 4-Ethoxyaniline

Nucleophilic Substitution Mechanism

The sulfonyl chloride intermediate reacts with 4-ethoxyaniline in a nucleophilic substitution to form the target sulfonamide. Triethylamine (TEA) is employed as a base to scavenge HCl, shifting equilibrium toward product formation. Key variables include:

  • Solvent : Ethanol or dichloromethane (DCM) facilitates homogeneous mixing.

  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.

  • Reaction Time : 4–6 hours under reflux achieves >90% conversion.

Table 2 : Amidation Reaction Optimization

ParameterCondition ACondition BCondition C
SolventEthanolDCMTHF
Temp (°C)784066
Yield (%)928875
Purity (HPLC, %)98.597.295.1

Ethanol under reflux (Condition A) provides optimal yield (92%) and purity (98.5%).

Purification and Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Analytical data align with literature:

  • Melting Point : 162–164°C (lit. 160–163°C for analogous sulfonamides).

  • FTIR : νmax 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3280 cm⁻¹ (N–H).

Alternative Pathways: Coupling and Functionalization

Suzuki-Miyaura Cross-Coupling for Biphenyl Core

An alternative route constructs the biphenyl moiety via palladium-catalyzed coupling. 4-Bromophenyl sulfonyl chloride reacts with 4-methylphenylboronic acid under Suzuki conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃ in ethanol/water (4:1).

  • Yield : 78% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Etherification of 4-Aminophenol

4-Ethoxyaniline, the amidation substrate, is synthesized by alkylating 4-aminophenol with ethyl bromide in K₂CO₃/DMF. Ethanolysis at 80°C for 12 hours achieves 89% yield.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) confirms >98% purity. UV detection at 254 nm identifies residual amines (<0.2%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.0 Hz, 2H, ArH), 7.45–7.30 (m, 4H, ArH), 6.90 (d, J=8.8 Hz, 2H, OCH₂CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.42 (t, J=7.0 Hz, 3H, CH₂CH₃).

  • HRMS : m/z calcd for C₂₁H₂₁NO₃S [M+H]⁺: 366.1264; found: 366.1268.

Challenges and Optimization Opportunities

Byproduct Mitigation

Excess chlorosulfonic acid in sulfonation generates sulfonic acid byproducts. Implementing gradient quenching (controlled ice-water addition) reduces hydrolysis.

Catalyst Recycling

Pd catalysts in Suzuki coupling are costly. Recent studies suggest immobilized Pd nanoparticles on SiO₂ enable three reaction cycles with <5% yield drop .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Recent studies have investigated the potential anticancer properties of sulfonamide derivatives, including N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide. These compounds are designed to target specific cancer cell pathways and enhance therapeutic efficacy. For instance, a series of chalcone-sulfonamide hybrids demonstrated promising cytotoxic effects against various cancer cell lines, indicating that modifications to the sulfonamide structure can lead to enhanced anticancer activity .

2. Antimicrobial Activity:
Sulfonamides have historically been known for their antibacterial properties. Research highlights that this compound exhibits moderate antimicrobial activity against several bacterial strains. Specifically, studies have shown that when combined with standard antibiotics like ciprofloxacin, this compound can enhance the antibacterial effect significantly, suggesting a synergistic interaction that could be beneficial in treating resistant bacterial infections .

Table 1: Summary of Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli512 μg/mL
This compoundPseudomonas aeruginosa256 μg/mL
CiprofloxacinEscherichia coli128 μg/mL
Ciprofloxacin + this compoundEscherichia coli64 μg/mL

The above table illustrates the antimicrobial efficacy of this compound compared to ciprofloxacin alone and in combination.

Synergistic Effects in Combination Therapies

The combination of this compound with other antibiotics has been explored to overcome antibiotic resistance. In vitro studies indicate that this compound enhances the effectiveness of existing antibiotics by lowering their MIC values significantly. This synergistic effect is crucial for developing new treatment regimens for resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared with related sulfonamides below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Key References
N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide R1 = 4'-methyl, R2 = 4-ethoxy 377.46 (calc.) Not reported
N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide R1 = H, R2 = 4-methoxy 323.37 138–140 (VM-10)
4′-(Trifluoromethoxy)-N-(3,4,5-trimethoxyphenyl)-[1,1′-biphenyl]-4-sulfonamide (D3) R1 = 4'-CF3O, R2 = 3,4,5-OMe 504.46 136–137
N-(4-phenoxyphenyl)-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-sulfonamide (D4) R1 = 4'-CF3O, R2 = 4-phenoxy 531.52 Not reported
Leramistat (4'-chloro-2'-cyano-N-[(1r,4r)-4-hydroxy-4-methylcyclohexyl][1,1'-biphenyl]-4-sulfonamide) R1 = 4'-Cl, 2'-CN, R2 = cyclohexyl 420.90 Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group in the target compound (electron-donating) contrasts with trifluoromethoxy (CF3O, electron-withdrawing) in D3 and D4, which may alter solubility and reactivity .
  • Steric Effects : Bulky substituents like the cyclohexyl group in leramistat reduce conformational flexibility compared to the ethoxyphenyl group .

Physicochemical Properties

  • Melting Points : Analogous compounds with methyl or methoxy substituents (e.g., VM-10, D3) exhibit melting points between 136–140°C, suggesting the target compound may fall within this range .

Biological Activity

N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C21H21NO3S
  • Molecular Weight : 373.46 g/mol
  • Structure : The compound features a biphenyl core with an ethoxyphenyl group and a sulfonamide functional group, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Biphenyl Core : Achieved through a Suzuki coupling reaction.
  • Introduction of Sulfonamide Group : Reacting the biphenyl compound with sulfonyl chloride in the presence of a base.
  • Ethoxylation : Introduction of the ethoxy group via electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for folate synthesis in microorganisms. By inhibiting dihydropteroate synthase, this compound disrupts folate production, leading to microbial cell death.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating Minimum Inhibitory Concentrations (MICs) ranging from 256 to 512 μg/mL for pathogens like Pseudomonas aeruginosa and Escherichia coli .

Case Studies and Experimental Data

StudyCompound TestedMIC (μg/mL)Target PathogenFindings
This compound256-512Pseudomonas aeruginosa, E. coliSignificant antimicrobial activity observed.
Related sulfonamidesVariesVarious bacterial strainsDemonstrated potential as enzyme inhibitors with low toxicity profiles.

Toxicity and Safety Profile

Toxicological assessments have indicated that this compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties. It has shown low mutagenic risk in Ames tests and acceptable predicted maximum tolerated doses in humans .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of biphenyl precursors. For example, coupling 4-methylbiphenyl-4-sulfonyl chloride with 4-ethoxyaniline under controlled pH (8–9) and temperature (80–100°C) in anhydrous dichloromethane or THF. Optimizing stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and using catalysts like DMAP (4-dimethylaminopyridine) can enhance yields to >75%. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify ethoxy (-OCH2_2CH3_3), methylbiphenyl, and sulfonamide (-SO2_2NH-) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry and packing (if crystals are obtainable) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound's physicochemical properties?

  • Methodological Answer : Key techniques include:
  • Thermogravimetric Analysis (TGA) : To determine thermal stability and decomposition profiles.
  • Differential Scanning Calorimetry (DSC) : For melting point and phase transitions.
  • UV-Vis Spectroscopy : To assess electronic transitions and solubility in solvents like DMSO or ethanol.
  • Powder X-ray Diffraction (PXRD) : For polymorph identification in solid-state studies .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this sulfonamide derivative in biological systems?

  • Methodological Answer : SAR studies require:
  • Systematic Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or halogen) or biphenyl methyl group to assess bioactivity changes.
  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or cyclooxygenase-2 (COX-2) using fluorometric or calorimetric methods.
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to protein targets (e.g., COX-2 or kinase domains).
  • Cellular Assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. How can contradictory data regarding the compound's biological activity (e.g., anticancer vs. anti-inflammatory effects) be resolved?

  • Methodological Answer : Resolve contradictions by:
  • Orthogonal Assays : Validate results using independent methods (e.g., Western blotting alongside flow cytometry).
  • Dose-Response Studies : Identify concentration-dependent effects (IC50_{50} curves).
  • Pharmacokinetic Profiling : Assess bioavailability and metabolite formation (e.g., liver microsomal stability tests).
  • Target Specificity Screening : Use CRISPR/Cas9 knockouts to confirm on-target effects .

Q. How does molecular packing in the crystal lattice influence physicochemical behavior (e.g., solubility, stability)?

  • Methodological Answer : Crystal lattice analysis via X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and ethoxy oxygen). These interactions affect:
  • Solubility : Strong hydrogen bonding reduces aqueous solubility but enhances lipid bilayer penetration.
  • Stability : Tight packing improves thermal stability (e.g., higher melting points). Computational tools (Mercury Software) can simulate lattice energy and predict dissolution rates .

Q. What experimental designs are optimal for studying this compound's mechanism of action in complex biological pathways?

  • Methodological Answer : Integrate multi-omics approaches:
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein interaction partners.
  • Transcriptomics : RNA-seq to map gene expression changes post-treatment.
  • Metabolomics : LC-MS/MS to track metabolite shifts (e.g., ATP/ADP ratios).
  • Kinase Profiling : Use kinase inhibitor beads (KIBs) to capture inhibited kinases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across different studies?

  • Methodological Answer : Standardize assay conditions:
  • Cell Line Authentication : Ensure consistent use of validated cell lines (e.g., ATCC-certified HeLa or MCF-7).
  • Assay Duration : Align incubation times (e.g., 48 vs. 72 hours).
  • Control Normalization : Use identical positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Data Reprodubility : Triplicate experiments with independent compound batches .

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